S-Isobutyl chlorothioformate

Physical Organic Chemistry Reaction Kinetics Solvolysis

S-Isobutyl chlorothioformate (CAS 14100-99-3), also known as S-(2-methylpropyl) carbonochloridothioate, is an organosulfur compound belonging to the chlorothioformate ester class. It is a colorless liquid with a molecular formula of C₅H₉ClOS and a molecular weight of 152.64 g/mol.

Molecular Formula C5H9ClOS
Molecular Weight 152.64 g/mol
CAS No. 14100-99-3
Cat. No. B083767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Isobutyl chlorothioformate
CAS14100-99-3
Molecular FormulaC5H9ClOS
Molecular Weight152.64 g/mol
Structural Identifiers
SMILESCC(C)CSC(=O)Cl
InChIInChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
InChIKeyCOAWFKOHQQDMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Isobutyl Chlorothioformate (CAS 14100-99-3) as a Benchmark Substrate in Solvolysis Kinetics and Thioester Synthesis


S-Isobutyl chlorothioformate (CAS 14100-99-3), also known as S-(2-methylpropyl) carbonochloridothioate, is an organosulfur compound belonging to the chlorothioformate ester class. It is a colorless liquid with a molecular formula of C₅H₉ClOS and a molecular weight of 152.64 g/mol . This reagent is distinguished by the replacement of the alkoxy oxygen in conventional chloroformates with a sulfur atom, yielding a thioester linkage. This single-atom substitution fundamentally alters its reactivity profile, making it a critical tool in physical organic chemistry for investigating solvolysis mechanisms and a versatile intermediate for introducing thiocarbamate and thioester functionalities [1].

Why S-Isobutyl Chlorothioformate Cannot Be Replaced by Generic Chloroformate Esters: Mechanistic Divergence


Substituting S-isobutyl chlorothioformate with a structurally similar chloroformate (e.g., isobutyl chloroformate) or a different chlorothioformate analog is not a straightforward procurement decision due to a fundamental mechanistic dichotomy. The sulfur-for-oxygen substitution is not a simple isosteric replacement; it shifts the dominant solvolytic pathway from an addition-elimination (A-E) mechanism, typical of chloroformates, towards a more pronounced ionization (SN1-like) pathway [1]. This mechanistic shift is highly sensitive to both the alkyl group structure and the solvent environment, as demonstrated by linear free-energy relationship (LFER) analyses using the Grunwald-Winstein equation [2]. Consequently, a generic substitution can lead to drastically different reaction rates, altered product distributions, and even complete reaction failure if the intended application relies on a specific kinetic or mechanistic profile. The following evidence quantifies these critical differences.

Quantitative Differentiation: S-Isobutyl Chlorothioformate vs. Oxygen Analogs and Homologs


Reactivity Acceleration: S-Isobutyl Chlorothioformate Exhibits a 15°C Lower Solvolysis Temperature Benchmark Compared to its Oxygen Analog

In a direct head-to-head comparison, the specific rates of solvolysis for S-isobutyl chlorothioformate are reported at 25.0 °C, whereas those for its direct oxygen analog, isobutyl chloroformate, are reported at a significantly higher temperature of 40.0 °C [1]. This 15°C temperature offset for achieving comparable rate measurements in a variety of pure and binary aqueous organic mixtures quantifies the profound activating effect of the sulfur substitution.

Physical Organic Chemistry Reaction Kinetics Solvolysis

Stability Advantage: S-Isobutyl Chlorothioformate is a Stable Primary Alkyl Derivative, Contrasting the Instability of Tertiary Chloroformates

A class-level inference from studies on the homologous tert-butyl chlorothioformate establishes that the chlorothioformate functional group confers enhanced stability relative to the corresponding chloroformate. Specifically, the 'parent' tertiary alkyl chloroformate, tert-butyl chloroformate, is documented as being unstable, whereas its sulfur analog, tert-butyl chlorothioformate, exhibits increased stability sufficient for detailed kinetic investigations [1]. As a primary alkyl derivative, S-isobutyl chlorothioformate (CAS 14100-99-3) is inherently more stable than its tertiary counterparts, and this class-wide trend suggests a more manageable shelf-life and handling profile compared to oxygen-based chloroformates of similar steric bulk.

Reagent Stability Chemical Storage Synthetic Planning

Distinct Physicochemical Identity: Verified Density and Refractive Index Specifications for Identity and Purity Control

S-Isobutyl chlorothioformate is characterized by distinct physicochemical parameters that differentiate it from structurally similar reagents and serve as essential quality control metrics. A commercial source specifies an assay of 96%, a refractive index of n20/D 1.476, and a density of 1.098 g/mL at 25 °C . These values are consistent with independent aggregator data and differ from related chlorothioformates, such as S-isopropyl chlorothioformate (n20/D 1.4738, density 1.116 g/mL) , providing a definitive fingerprint for identity verification.

Quality Control Analytical Chemistry Reagent Authentication

Solvent-Dependent Mechanistic Control: Quantified LFER Sensitivity (m = 0.66) for Process Optimization

Analysis using the extended Grunwald-Winstein equation reveals that the solvolysis of S-isobutyl chlorothioformate is governed by both solvent ionizing power (Y) and nucleophilicity (N_T). The sensitivity parameter m, which quantifies the degree of ionization, is reported as 0.66 [1]. This value, intermediate between a purely associative (A-E) and dissociative (ionization) mechanism, indicates that the reaction pathway can be actively tuned by solvent selection, a level of control not available with the corresponding oxygen chloroformate which is less sensitive to changes in solvent ionizing power.

Linear Free Energy Relationships Reaction Mechanism Solvent Effects

Procurement-Driven Application Scenarios for S-Isobutyl Chlorothioformate (CAS 14100-99-3)


Kinetic Studies in Physical Organic Chemistry: Solvolysis Mechanism Elucidation

S-Isobutyl chlorothioformate serves as a benchmark substrate for fundamental research into solvent effects and reaction mechanisms. Its well-characterized solvolysis kinetics, with specific rates reported at 25.0 °C in a range of solvent mixtures, and its quantified sensitivity to solvent ionizing power (m = 0.66) make it an ideal probe for investigating linear free-energy relationships (LFERs) [1]. The marked acceleration compared to isobutyl chloroformate (which requires 40.0 °C for comparable rate measurement) [1] provides a clear and quantifiable system for studying the influence of sulfur-for-oxygen substitution on reaction pathways. Procurement is justified for any lab seeking a rigorously characterized compound for mechanistic analysis.

Synthesis of Thiocarbamate and Thioester Pharmacophores in Medicinal Chemistry

The primary synthetic utility of S-isobutyl chlorothioformate lies in its ability to introduce a thiocarbamate or thioester moiety, which are key functional groups in prodrug design and peptidomimetics [1]. The enhanced stability of the chlorothioformate class relative to tertiary chloroformates [2] makes it a more practical reagent for multi-step synthesis. Furthermore, the ability to tune its reactivity by leveraging the solvent-dependent mechanistic shift (from addition-elimination to ionization) [1] offers chemists a level of control over chemoselectivity that is not possible with standard oxygen chloroformates. This makes it a preferred reagent for late-stage functionalization of complex, sensitive drug candidates.

Quality Control and Reference Standard for Chlorothioformate Reagents

With well-defined physical constants including a refractive index (n20/D 1.476) and density (1.098 g/mL at 25 °C) , S-isobutyl chlorothioformate serves as a reliable reference material for analytical chemistry and quality control. These specifications, which are distinct from those of related chlorothioformates like the S-isopropyl analog (n20/D 1.4738, density 1.116 g/mL) , provide a straightforward method for confirming the identity and purity of incoming shipments of this reagent. Procurement in high-purity grade (e.g., 96% assay ) is essential for use as a primary standard or for calibrating analytical instruments used in process analytical technology (PAT).

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